molecular formula C15H15N5O B2394851 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile CAS No. 1795444-78-8

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2394851
CAS No.: 1795444-78-8
M. Wt: 281.319
InChI Key: DISHJFXWOLEXKR-UHFFFAOYSA-N
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Description

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile is a compound that features a 1,2,3-triazole ring, a piperidine ring, and a benzonitrile group. The 1,2,3-triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science .

Preparation Methods

This reaction is highly efficient and regioselective, producing 1,2,3-triazoles with high yields . The general synthetic route involves the following steps:

Chemical Reactions Analysis

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile can be compared with other triazole-containing compounds, such as:

Properties

IUPAC Name

3-[4-(triazol-1-yl)piperidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c16-11-12-2-1-3-13(10-12)15(21)19-7-4-14(5-8-19)20-9-6-17-18-20/h1-3,6,9-10,14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISHJFXWOLEXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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